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Compound of Interest

1-(Oxolane-3-carbonyl)azetidin-3-
Compound Name: |
o

Cat. No.: B1489031

Physicochemical Properties of 1-(Oxolane-3-
carbonyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for 1-(Oxolane-3-
carbonyl)azetidin-3-ol are not publicly available. This guide provides a comprehensive
overview of its expected physicochemical properties based on the characteristics of its
structural components—an azetidine ring, a hydroxyl group, an amide linkage, and an oxolane
(tetrahydrofuran) ring. The experimental protocols provided are standard methodologies for
characterizing such small molecules.

Executive Summary

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with potential applications in
drug discovery. Its physicochemical properties, particularly solubility and stability, are critical
determinants of its suitability as a drug candidate. This technical guide consolidates the
theoretical and practical aspects of these properties, providing a framework for its empirical
evaluation. The molecule incorporates both polar (hydroxyl, amide, ether) and non-polar
(aliphatic rings) functionalities, suggesting a nuanced solubility and stability profile.
Understanding these characteristics is paramount for formulation development,
pharmacokinetic assessment, and overall drugability.
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Predicted Physicochemical Properties

The structure of 1-(Oxolane-3-carbonyl)azetidin-3-ol suggests a balance of hydrophilicity and
lipophilicity. The azetidin-3-ol and oxolane moieties contribute polar characteristics conducive
to aqueous solubility, while the overall compact, cyclic structure may influence crystal lattice
energy and, consequently, solubility.

Solubility Profile

The presence of a hydroxyl group and an amide linkage, which can act as hydrogen bond
donors and acceptors, is expected to confer some degree of aqueous solubility.[1][2] Simple
amides with five or fewer carbon atoms are generally soluble in water.[1] The ether oxygen in
the oxolane ring can also accept hydrogen bonds, further contributing to potential aqueous
solubility. However, the two saturated heterocyclic rings also introduce lipophilic character.
Therefore, the aqueous solubility is likely to be moderate and pH-dependent to some extent,
although the molecule lacks strongly acidic or basic centers. Solubility in polar organic solvents
like DMSO and ethanol is expected to be high.

Table 1: Predicted Solubility of 1-(Oxolane-3-carbonyl)azetidin-3-ol in Various Solvents
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Solvent Type

Examples

Predicted Solubility Rationale

Phosphate-Buffered

Presence of multiple

Aqueous Buffers ) Moderate hydrogen bond donors
Saline (PBS)
and acceptors.[1]
) , Capable of disrupting
Dimethyl Sulfoxide )
intermolecular
: (DMS0), :
Polar Aprotic Solvents ] ] High hydrogen bonds and
Dimethylformamide )
solvating polar
(DMF) _
functional groups.
Ability to engage in
Polar Protic Solvents Ethanol, Methanol High hydrogen bonding
with the solute.
The molecule’s
polarity is likely too
Non-polar Solvents Hexanes, Toluene Low high for significant

solubility in non-polar

media.

Stability Profile

Azetidine, the smallest nitrogen-containing saturated heterocycle, possesses reasonable

chemical stability.[3] The amide bond is generally stable but can be susceptible to hydrolysis

under strong acidic or basic conditions, a process that is often slow at physiological pH.[4] The

ether linkage in the oxolane ring is typically stable to a wide range of chemical conditions.

Forced degradation studies on similar azetidine-containing molecules have shown that amide

bond hydrolysis and reactions involving the azetidine ring can be potential degradation

pathways under stress conditions.[5][6]

Table 2: Predicted Stability of 1-(Oxolane-3-carbonyl)azetidin-3-ol under Stress Conditions
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Potential Degradation

Stress Condition Predicted Stability
Pathway
o Hydrolysis of the amide bond.
Acidic (e.g., 0.1 M HCI) Moderate to Low
[51[6]
] Hydrolysis of the amide bond.
Basic (e.g., 0.1 M NaOH) Moderate to Low
[51[6]
Oxidation of the secondary
Oxidative (e.g., H2032) Moderate alcohol or other susceptible
sites.
The molecule lacks significant
Photolytic (e.g., UV/Vis light) High chromophores, suggesting
good photostability.
] Stable at typical storage and
Thermal High

handling temperatures.

Experimental Protocols

To empirically determine the solubility and stability of 1-(Oxolane-3-carbonyl)azetidin-3-ol, the
following detailed experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold
standard.[7][8]

Methodology:

o Preparation of Saturated Solution: Add an excess amount of solid 1-(Oxolane-3-
carbonyl)azetidin-3-ol to a known volume of the test solvent (e.g., phosphate-buffered
saline, pH 7.4) in a sealed vial.[9]

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (typically 24-72 hours) to ensure equilibrium is reached.[9]
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» Phase Separation: Separate the undissolved solid from the solution. This can be achieved by
centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22
um PVDF).[8]

o Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved
compound using a validated analytical method, typically High-Performance Liquid
Chromatography with UV detection (HPLC-UV).[7][10]

o Data Analysis: Construct a calibration curve using standards of known concentrations to
quantify the compound in the filtrate. The solubility is reported in units such as pg/mL or pM.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates
from a solution when added from a concentrated organic stock, which is relevant for early drug
discovery screening.[11][12]

Methodology:

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Oxolane-3-
carbonyl)azetidin-3-ol in DMSO (e.g., 10 mM).

o Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the
aqueous buffer (e.g., PBS, pH 7.4).[11]

¢ Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C)
for a set period (e.g., 1-2 hours).

o Measurement: Measure the light scattering of the solutions in each well using a
nephelometer. The intensity of scattered light is proportional to the amount of precipitated
compound.[13]

o Data Analysis: Plot the scattered light intensity against the compound concentration. The
concentration at which a significant increase in scattering is observed is reported as the
kinetic solubility.[11]

Chemical Stability Assay (Forced Degradation)
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Forced degradation studies are conducted to identify potential degradation products and
pathways and to develop stability-indicating analytical methods.[14][15][16]

Methodology:

» Stress Conditions: Expose solutions of 1-(Oxolane-3-carbonyl)azetidin-3-ol to various
stress conditions as outlined in Table 2 (e.g., 0.1 M HCI, 0.1 M NaOH, 3% H203, light
exposure) at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 72 hours).
[17][18]

o Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw
aliquots of the stressed samples.

o Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to stop
the degradation process.

e Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase
HPLC with a photodiode array detector or mass spectrometry) to separate the parent
compound from any degradation products.

o Data Analysis: Quantify the amount of the parent compound remaining at each time point.
The stability is often reported as the percentage of the compound remaining. The
degradation rate constant and half-life can also be calculated.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Thermodynamic Solubility Workflow

Start; Excess Solid Compound

l

Add Solvent (e.g., PBS)

l

Equilibrate (24-72h with agitation)

l

Separate Phases (Centrifuge/Filter)

l

Quantify Filtrate (HPLC-UV)

l

End: Equilibrium Solubility Value

Click to download full resolution via product page

Caption: Thermodynamic Solubility Assay Workflow.
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Kinetic Solubility Workflow

Start: DMSO Stock Solution

l

Serial Dilution in Aqueous Buffer

l

Incubate (1-2h)

l

Measure Light Scattering (Nephelometry)

l

Analyze Precipitation Point

l

End: Kinetic Solubility Value
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Caption: Kinetic Solubility Assay Workflow.
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Chemical Stability (Forced Degradation) Workflow

Start; Compound Solution

l

Expose to Stress Conditions (pH, Temp, etc.)

l

Sample at Time Points

l

Quench Reaction

l

Analyze by HPLC

l

End: % Remaining vs. Time

Click to download full resolution via product page

Caption: Chemical Stability Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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